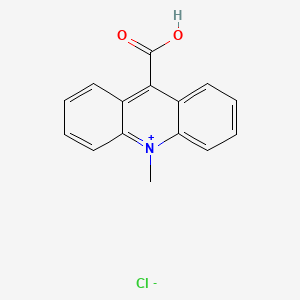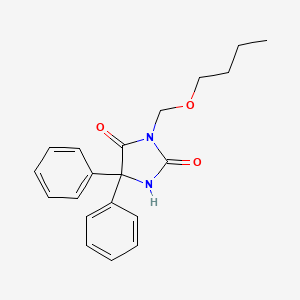
L-Histidyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-glycinamide is a dipeptide composed of the amino acids histidine and glycine It is a small molecule with the chemical formula C8H13N5O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-glycinamide typically involves the coupling of histidine and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can target the amide bond or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Aplicaciones Científicas De Investigación
L-Histidyl-glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in enzymatic reactions and as a substrate for various enzymes.
Medicine: Explored for its potential therapeutic properties, including its role in modulating immune responses and as a potential drug candidate.
Industry: Used in the production of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Histidyl-glycinamide involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as peptidases, which cleave the peptide bond to release the constituent amino acids. Additionally, its imidazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another dipeptide with similar properties but includes an additional lysine residue.
Glycyl-L-histidyl-L-tryptophyl: A tripeptide with an additional tryptophan residue, used in different biochemical applications.
Uniqueness
L-Histidyl-glycinamide is unique due to its specific combination of histidine and glycine, which imparts distinct chemical and biological properties. Its simplicity and ease of synthesis make it an attractive model compound for various studies .
Propiedades
Fórmula molecular |
C8H13N5O2 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N5O2/c9-6(1-5-2-11-4-13-5)8(15)12-3-7(10)14/h2,4,6H,1,3,9H2,(H2,10,14)(H,11,13)(H,12,15)/t6-/m0/s1 |
Clave InChI |
BXNPPNGZGCSIBK-LURJTMIESA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
